molecular formula C11H17ClFNO B1415667 3-Fluoro-4-isobutoxybenzylamine hydrochloride CAS No. 2208274-14-8

3-Fluoro-4-isobutoxybenzylamine hydrochloride

Cat. No. B1415667
M. Wt: 233.71 g/mol
InChI Key: RGNZIYKWLDGDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-isobutoxybenzylamine hydrochloride is a chemical compound with the molecular formula C11H17ClFNO . It has a molecular weight of 233.71 g/mol. This compound is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Synthesis and Characterization

  • Radiosynthesis for PET Imaging : A study presented a novel approach for the preparation of carrier-added 6-18F-fluoro-l-DOPA, used in PET imaging, through direct nucleophilic 18F fluorination of a protected amino acid derivative, demonstrating the efficiency and suitability of this method for automation as a "one-pot" procedure (Wagner, Ermert, & Coenen, 2009).

  • Crystallographic Characterization : Investigations into lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro derivatives, have provided insights into the structural aspects influencing their biological activities, highlighting the importance of such interactions in drug design (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Molecular Recognition and Biological Activity

  • Targeted Protein Degradation : Research on 3-fluoro-4-hydroxyprolines showed that hydroxylation and fluorination of proline significantly affect molecular recognition by biological systems. This work provides insights into the development of proline-containing molecules for targeted protein degradation, highlighting the potential of fluoro-hydroxyprolines in medicinal chemistry (Testa et al., 2018).

  • Inhibition of Semicarbazide-Sensitive Amine Oxidase Activity : A study on the novel SSAO inhibitor, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586), revealed its potent anti-inflammatory activity. This research supports the therapeutic potential of SSAO inhibition in treating inflammatory conditions (O'Rourke et al., 2008).

properties

IUPAC Name

[3-fluoro-4-(2-methylpropoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12;/h3-5,8H,6-7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNZIYKWLDGDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-isobutoxybenzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.